3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 3-position and an amine group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 3-chloropyrazole with cyanamide in the presence of a base, followed by cyclization to form the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups at the 3-position .
Scientific Research Applications
3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar pyrazolopyrimidine core but lacks the chlorine atom at the 3-position.
Pyrazolo[3,4-d]pyrimidine: A broader class of compounds with various substitutions at different positions.
Uniqueness
3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to the presence of the chlorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H4ClN5 |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H4ClN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9) |
InChI Key |
HJIPJIUZCLXSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.